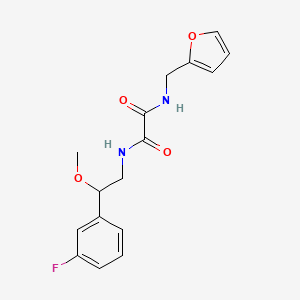

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide

Description

N1-(2-(3-Fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern:

- N1-substituent: A branched 2-(3-fluorophenyl)-2-methoxyethyl group, combining a meta-fluorinated phenyl ring with a methoxyethyl chain.

- N2-substituent: A furan-2-ylmethyl group, incorporating an oxygen-containing heterocycle.

Oxalamides are versatile scaffolds in medicinal and industrial chemistry, serving as antiviral agents (e.g., HIV entry inhibitors in ), flavor enhancers (e.g., S336 in ), and enzyme inhibitors (e.g., soluble epoxide hydrolase inhibitors in ).

Properties

IUPAC Name |

N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c1-22-14(11-4-2-5-12(17)8-11)10-19-16(21)15(20)18-9-13-6-3-7-23-13/h2-8,14H,9-10H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJFMJFUKJWNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps:

Formation of the Intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride and furan-2-ylmethanol under controlled conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into corresponding amines.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary or secondary amines.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in biochemical assays to study enzyme interactions or as a probe in cellular imaging.

Mechanism of Action

The mechanism of action of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Key Observations :

- Fluorine Positioning : The meta-fluorine on the N1-phenyl ring in the target compound contrasts with para-fluorine in GMC-4 () and ortho-fluorine in Compound 18 (). Meta-substitution may enhance metabolic stability compared to ortho/para positions due to reduced steric hindrance and electronic effects .

- Methoxyethyl vs. Methoxyphenethyl : The branched methoxyethyl chain in the target compound differs from linear methoxyphenethyl groups in Compounds 16–23 (). Branched chains may improve lipophilicity and membrane permeability .

- Furan vs. Pyridine : The furan ring (oxygen heterocycle) in the target compound contrasts with pyridine in S334. Furan’s lower polarity and reduced basicity compared to pyridine could alter receptor binding or flavor perception .

2.2. Physicochemical Properties

| Property | Target Compound | S336 (Flavor Agent) | Compound 15 (Antiviral) | Compound 23 (Enzyme Inhibitor) |

|---|---|---|---|---|

| Molecular Weight | ~350–370 g/mol* | 391.4 g/mol | 423.27 g/mol (LC-MS) | 376.9 g/mol (ESI-MS) |

| Polar Groups | Methoxy, Furan | Dimethoxy, Pyridine | Hydroxyethyl, Thiazole | Chloro, Fluoro, Methoxy |

| LogP (Predicted) | ~2.5–3.5* | ~3.0 | ~1.8 | ~3.2 |

| HPLC Purity | N/A | Regulatory grade (>95%) | 95.0% | >90% |

*Estimated based on structural analogs.

Key Observations :

- The target compound’s molecular weight is comparable to antiviral oxalamides () but lower than flavor agents like S335.

- The furan group may reduce water solubility compared to hydroxyethyl or pyridine-containing analogs .

2.4. Toxicity and Regulatory Status

- Flavor Analogs: S336 and related oxalamides exhibit NOEL values of 100 mg/kg/day in rodents, deemed safe for consumption .

Biological Activity

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic compound notable for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17FN2O4, and it features a unique structure that includes a fluorophenyl group, a methoxyethyl chain, and a furan ring. The presence of the fluorine atom is significant as it can enhance metabolic stability and improve binding affinity to biological targets compared to other halogens such as chlorine or bromine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may act through the following mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation: It could modulate receptor activity, influencing signal transduction pathways that regulate various physiological functions.

- Antioxidant Activity: Preliminary studies suggest potential antioxidant properties, which could protect cells from oxidative stress.

Biological Activity Data

A summary of biological activity findings is presented in the table below:

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | Study A |

| Antioxidant Activity | Reduces oxidative stress in vitro | Study B |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cells | Study C |

Case Studies

Several case studies have explored the biological implications of this compound:

-

Cytotoxicity in Cancer Cells:

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent. -

Antioxidant Properties:

Another research focused on the antioxidant capacity of this compound. Using DPPH and ABTS assays, it demonstrated a notable ability to scavenge free radicals, indicating its potential role in preventing oxidative damage. -

Inhibition of Metabolic Enzymes:

A detailed enzymatic assay revealed that the compound effectively inhibits specific enzymes related to metabolic pathways associated with cancer proliferation. This inhibition was dose-dependent, highlighting its potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.